An In-depth Technical Guide to 1,2-Dilinoleoyl-sn-glycerol: Structure, Function, and Experimental Analysis
An In-depth Technical Guide to 1,2-Dilinoleoyl-sn-glycerol: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dilinoleoyl-sn-glycerol is a specific diacylglycerol (DAG) molecule of significant interest in lipidomics and cell signaling research. As a key second messenger, it plays a crucial role in a variety of cellular processes, most notably the activation of protein kinase C (PKC). This document provides a comprehensive overview of the structure, physicochemical properties, biological significance, and relevant experimental protocols for the study of 1,2-Dilinoleoyl-sn-glycerol.
Chemical Structure and Properties
1,2-Dilinoleoyl-sn-glycerol is a glycerolipid characterized by a glycerol (B35011) backbone esterified at the sn-1 and sn-2 positions with linoleic acid, an 18-carbon polyunsaturated fatty acid with two cis double bonds. The sn-3 position contains a hydroxyl group. This specific stereochemistry is vital for its biological activity.
Structural Details
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IUPAC Name : [(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate[1]
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Synonyms : DG(18:2/18:2/0:0), (S)-Glyceryl 1,2-dilinoleate[1]
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2D Structure :
Caption: 2D structure of 1,2-Dilinoleoyl-sn-glycerol.
Physicochemical Data
The quantitative properties of 1,2-Dilinoleoyl-sn-glycerol are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C39H68O5 | PubChem[1] |
| Molecular Weight | 617.0 g/mol | PubChem[1] |
| Physical Description | Solid | Human Metabolome Database[1] |
| Solubility in DMF | 20 mg/ml | Cayman Chemical[2] |
| Solubility in DMSO | 5 mg/ml | Cayman Chemical[2] |
| Solubility in Ethanol | 30 mg/ml | Cayman Chemical[2] |
| InChI Key | MQGBAQLIFKSMEM-ZHARMHCNSA-N | Cayman Chemical[2] |
Biological Significance and Signaling Pathways
1,2-Dilinoleoyl-sn-glycerol, as a form of diacylglycerol, is a critical signaling molecule. It is generated at the cell membrane from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). Its primary and most studied role is the activation of Protein Kinase C (PKC).
Protein Kinase C (PKC) Activation Pathway
Upon the stimulation of a cell surface receptor (e.g., a G-protein coupled receptor), PLC is activated and cleaves PIP₂. This reaction produces two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃), which is soluble and diffuses into the cytoplasm to release Ca²⁺ from the endoplasmic reticulum, and the membrane-bound 1,2-diacyl-sn-glycerol. The increase in both intracellular Ca²⁺ and the presence of DAG at the plasma membrane synergistically activate conventional PKC isoforms. Activated PKC then phosphorylates a multitude of downstream protein targets, leading to a wide range of cellular responses including proliferation, differentiation, and apoptosis.[3][4]
Caption: PKC signaling pathway initiated by DAG.
Experimental Protocols
The study of 1,2-Dilinoleoyl-sn-glycerol requires robust methods for its synthesis, extraction from biological matrices, and subsequent analysis.
Representative Synthesis of 1,2-Diacyl-sn-glycerols
A general and efficient asymmetric synthesis for 1,2-diacyl-sn-glycerols can be achieved starting from commercially available materials. The following protocol is a representative method.[2]
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Protection : Start with 3-O-(4'-methoxyphenyl)-sn-glycerol, which can be synthesized from allyl bromide. This protecting group is stable under the acylation conditions.
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Diacylation : React the protected glycerol with an excess of linoleoyl chloride in the presence of a base (e.g., pyridine) to esterify both the sn-1 and sn-2 hydroxyl groups. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at room temperature.
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Deprotection : Remove the 4-methoxyphenyl (B3050149) protecting group using ceric ammonium (B1175870) nitrate (B79036) (CAN) under mild conditions. This step is critical as it avoids acyl migration, which can lead to the formation of the 1,3-isomer.
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Purification : The final product, 1,2-Dilinoleoyl-sn-glycerol, is purified using column chromatography on silica (B1680970) gel.
Extraction of Diacylglycerols from Biological Tissue
A modified Folch extraction method is commonly used for the quantitative recovery of lipids, including diacylglycerols, from tissues.[5][6][7]
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Sample Preparation : Immediately freeze fresh tissue in liquid nitrogen to quench enzymatic activity.[5] Homogenize a known weight of the frozen tissue (e.g., 50-100 mg) in a glass homogenizer.
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Lipid Extraction : Transfer the homogenate to a glass tube with a Teflon-lined cap. Add a 2:1 (v/v) mixture of chloroform (B151607):methanol (B129727). For every 1 g of tissue, use approximately 20 mL of the solvent mixture.
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Phase Separation : Vortex the mixture thoroughly. Add 0.2 volumes of a 0.9% NaCl solution to the tube to induce phase separation.
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Collection : Centrifuge the sample at low speed (e.g., 2000 x g for 10 minutes) to separate the layers. The lipids, including 1,2-Dilinoleoyl-sn-glycerol, will be in the lower chloroform phase.
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Washing and Drying : Carefully collect the lower chloroform layer using a glass Pasteur pipette. Wash this layer with a small volume of a 1:1 mixture of methanol and water to remove non-lipid contaminants. Dry the final chloroform extract under a stream of nitrogen.
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Storage : Redissolve the dried lipid extract in a small volume of chloroform or another suitable organic solvent and store at -80°C under a nitrogen atmosphere to prevent oxidation.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the separation and quantification of individual diacylglycerol species.
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Chromatographic Separation : Use a reverse-phase C18 column for separation. A typical mobile phase gradient could be a mixture of water, methanol, and isopropanol (B130326) containing an additive like ammonium acetate (B1210297) to improve ionization.
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Mass Spectrometry Detection : Employ electrospray ionization (ESI) in positive ion mode. Tandem mass spectrometry (MS/MS) can be used for structural confirmation by analyzing the fragmentation patterns.
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Quantification : Absolute quantification can be achieved by using an appropriate internal standard, such as a commercially available diacylglycerol with fatty acid chains of a different length or with stable isotope labels.
Caption: General workflow for DAG analysis.
Conclusion
1,2-Dilinoleoyl-sn-glycerol is a fundamentally important lipid molecule with a well-defined role in cellular signaling. Its unique structure, governed by the presence of two linoleic acid chains in the sn-1 and sn-2 positions, dictates its function as a potent activator of the PKC pathway. A thorough understanding of its properties and the application of precise experimental methodologies for its study are essential for advancing research in areas such as metabolic disorders, oncology, and cardiovascular disease, where dysregulation of lipid signaling pathways is a common feature.
References
- 1. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An efficient asymmetric synthesis of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Protein kinase C activation: isozyme-specific effects on metabolism and cardiovascular complications in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Lipid Profiling Extraction Method for Animal Tissue - Kansas Lipidomics Research Center [k-state.edu]
- 7. mmpc.org [mmpc.org]
